molecular formula C15H12O5 B6372448 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% CAS No. 1262000-53-2

4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%

Cat. No. B6372448
CAS RN: 1262000-53-2
M. Wt: 272.25 g/mol
InChI Key: TUAAMFSBYGTSFF-UHFFFAOYSA-N
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Description

4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% (4-DCP-2MP) is an aromatic compound with a wide range of applications in scientific research, industrial production, and drug development. It is a white crystalline solid with a melting point of 126-127°C and a boiling point of 375-380°C. The chemical formula for 4-DCP-2MP is C14H10O4 and it is soluble in both water and organic solvents.

Mechanism of Action

4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have both beneficial and detrimental effects on cognitive function. In addition, 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% has been shown to interact with other biochemical targets, including several G-protein coupled receptors, and to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% are not yet fully understood. However, it has been shown to have both stimulatory and inhibitory effects on the nervous system. It has been shown to have an anxiolytic (anti-anxiety) effect in animal models, and to reduce the latency of sleep onset. It has also been shown to have a protective effect on the brain, reducing the risk of neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% in laboratory experiments is its relatively low cost and wide availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% is not approved for human use, and should only be used in laboratory experiments under strict safety protocols.

Future Directions

Future research on 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% could focus on further elucidating its biochemical and physiological effects, as well as exploring its potential therapeutic applications. In particular, further research could explore the potential of 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% as a therapeutic agent for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Other potential applications could include the development of new drugs for the treatment of depression and anxiety, as well as the development of novel treatments for cognitive decline. In addition, further research could also focus on the development of more efficient synthesis methods for 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, as well as the development of novel derivatives with potential therapeutic applications.

Synthesis Methods

4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% can be synthesized from 4-hydroxy-3,5-dicarboxyphenyl-2-methylphenol (4-HDC-2MP) by the reaction of 4-HDC-2MP with sodium hydroxide and sodium nitrite in acetic acid. This reaction produces sodium 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95%, which can then be isolated and purified by recrystallization. The reaction is shown below:
4-HDC-2MP + NaOH + NaNO2 + CH3COOH → 4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% + Na2CO3 + CH3COOH + H2O

Scientific Research Applications

4-(3,5-Dicarboxyphenyl)-2-methylphenol, 95% is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. It has been used in studies of the structure and function of proteins, enzymes, and other macromolecules. It has also been used in drug development, as it can be used to synthesize a wide range of compounds with potential therapeutic applications.

properties

IUPAC Name

5-(4-hydroxy-3-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-8-4-9(2-3-13(8)16)10-5-11(14(17)18)7-12(6-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAAMFSBYGTSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684022
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262000-53-2
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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